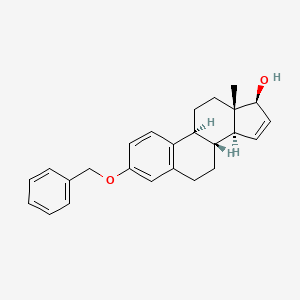
15,16-Dehydro Estradiol 3-Benzyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,16-Dehydro Estradiol 3-Benzyl Ether: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a benzyl ether group at the third position and a dehydrogenation at the 15th and 16th positions of the estradiol molecule. It is primarily used in scientific research and is not intended for therapeutic or commercial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15,16-Dehydro Estradiol 3-Benzyl Ether typically involves the following steps:
Starting Material: The synthesis begins with estradiol as the starting material.
Dehydrogenation: The 15th and 16th positions of the estradiol molecule are dehydrogenated using specific reagents and conditions.
Etherification: The hydroxyl group at the third position is converted to a benzyl ether using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 15,16-Dehydro Estradiol 3-Benzyl Ether can undergo oxidation reactions, particularly at the hydroxyl group at the 17th position.
Reduction: The compound can be reduced back to its parent estradiol form under specific conditions.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Estradiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
15,16-Dehydro Estradiol 3-Benzyl Ether is primarily used in scientific research for the following purposes:
Chemistry: It serves as a model compound for studying the reactivity and properties of estradiol derivatives.
Biology: Researchers use it to investigate the biological activity and metabolism of modified estrogen compounds.
Medicine: It is used in preclinical studies to understand the effects of structural modifications on estrogenic activity.
Mechanism of Action
The mechanism of action of 15,16-Dehydro Estradiol 3-Benzyl Ether involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the action of natural estrogens. This binding triggers a cascade of molecular events, including the activation of specific genes and signaling pathways that regulate various physiological processes. The benzyl ether modification may alter the binding affinity and selectivity of the compound for different estrogen receptor subtypes .
Comparison with Similar Compounds
Estradiol: The parent compound, which lacks the dehydrogenation and benzyl ether modifications.
Estrone: Another naturally occurring estrogen with a ketone group at the 17th position.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, characterized by an ethinyl group at the 17th position.
Uniqueness: 15,16-Dehydro Estradiol 3-Benzyl Ether is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The dehydrogenation at the 15th and 16th positions and the benzyl ether group at the third position differentiate it from other estrogen derivatives, potentially leading to unique interactions with estrogen receptors and distinct biological effects .
Properties
CAS No. |
690996-26-0 |
|---|---|
Molecular Formula |
C25H28O2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(13S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10-12,15,21-24,26H,7,9,13-14,16H2,1H3/t21?,22?,23?,24-,25-/m0/s1 |
InChI Key |
YWHIUZLVKVDQAM-BOSQQAFTSA-N |
SMILES |
CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Isomeric SMILES |
C[C@]12CCC3C(C1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Synonyms |
(17β)-3-(Phenylmethoxy)-estra-1,3,5(10),15-tetraen-17-ol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















